Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate
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Description
Scientific Research Applications
Synthesis of Biologically Active Compounds
This compound can be used as a precursor in the synthesis of biologically active natural products . For example, it can be used to synthesize Indiacens A and B, which are natural prenyl indole derivatives . These derivatives have been found to possess various biological activities, including anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Antibacterial Applications
The compound has potential antibacterial applications . It can be evaluated for its antimicrobial activity against various bacterial strains, such as E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria , and even against fungi .
Antifungal Applications
In addition to its antibacterial properties, the compound can also be evaluated for its antifungal properties . It can be tested against various fungal strains, such as C. albicans .
Use in Chemical Reactions
“Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate” can be used in various chemical reactions. For instance, it can be used in the Horner–Wadsworth–Emmons olefination , a reaction that is used to prepare alkenes from aldehydes or ketones.
Synthesis of Indole Derivatives
The compound can be used in the synthesis of indole derivatives . Indole derivatives are significant as a scaffold in the synthesis of biologically active natural products, including those isolated from plants, bacteria, and fungi .
Use in Protodeboronation Reactions
The compound can be used in protodeboronation reactions . Paired with a Matteson–CH2–homologation, this allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
properties
IUPAC Name |
tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN5O2/c1-12(2,3)20-11(19)18-5-4-8(6-18)16-10-15-7-14-9(13)17-10/h7-8H,4-6H2,1-3H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJCJKPYYUQIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)amino]pyrrolidine-1-carboxylate |
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